PA-8

描述

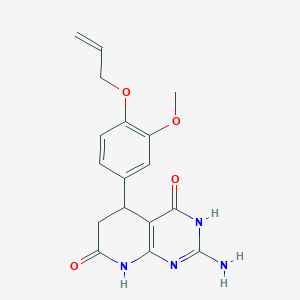

This compound belongs to the pyrido[2,3-d]pyrimidine-dione family, characterized by a bicyclic scaffold fused with pyrimidine and pyridine rings. Its structure includes a 3-methoxy-4-prop-2-enoxyphenyl substituent at position 5 and an amino group at position 2. The tetrahydropyrido core contributes to conformational flexibility, distinguishing it from fully aromatic analogs .

属性

IUPAC Name |

2-amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c1-3-6-25-11-5-4-9(7-12(11)24-2)10-8-13(22)19-15-14(10)16(23)21-17(18)20-15/h3-5,7,10H,1,6,8H2,2H3,(H4,18,19,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSWTWUTSKSXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)N)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601113935 | |

| Record name | 2-Amino-5,8-dihydro-5-[3-methoxy-4-(2-propen-1-yloxy)phenyl]pyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601113935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878437-15-1 | |

| Record name | 2-Amino-5,8-dihydro-5-[3-methoxy-4-(2-propen-1-yloxy)phenyl]pyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878437-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5,8-dihydro-5-[3-methoxy-4-(2-propen-1-yloxy)phenyl]pyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601113935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

PA 8 可以通过一系列化学反应合成,包括亲核取代、水解和硅醚化 。关键中间体是由 2-氯-4-硝基咪唑和 (S)-表氯醇制备的。该中间体经过进一步的 O-烷基化和分子内环化,获得质量和产率极佳的 PA 8 。PA 8 的工业生产涉及优化这些步骤,以确保可扩展性和效率。

化学反应分析

科学研究应用

PA 8 在科学研究中具有广泛的应用:

化学: PA 8 被用作研究 PAC1 受体信号通路的一种工具化合物。

生物学: 它有助于理解 PAC1 受体在各种生物过程中的作用。

医学: PA 8 被研究用于治疗疼痛和炎症性疾病的潜在治疗应用。

工业: PA 8 用于开发新的药物和治疗剂 .

作用机制

PA 8 通过选择性结合 PAC1 受体并抑制 PACAP 诱导的 CREB 磷酸化来发挥其作用。这种抑制阻止了导致各种生理反应的下游信号通路。PA 8 的分子靶标包括 PAC1 受体,它影响涉及环磷酸腺苷 (cAMP) 和 CREB 磷酸化的通路 .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key differences between the target compound and related pyrido-pyrimidine derivatives from the literature:

Key Comparisons:

Structural Flexibility : The target compound’s tetrahydropyrido core allows greater conformational adaptability compared to the rigid spirocyclic systems in compounds 10a,b . This flexibility may enhance binding to dynamic biological targets like kinases or G-protein-coupled receptors.

Substituent Effects: The 3-methoxy-4-propenoxyphenyl group introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing thioxo groups in 14b and 10a,b. Such differences impact solubility and intermolecular interactions .

Synthetic Complexity : Compound 9 () employs protective groups (e.g., tert-butyldimethylsilyl) for specialized applications, whereas the target compound’s synthesis likely prioritizes simplicity and yield, as seen in the reflux-based methods for 14b .

生物活性

The compound 2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione is a member of the tetrahydropyrido-pyrimidine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : 2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

- Molecular Formula : C18H20N2O4

- Molecular Weight : 336.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways. The presence of functional groups such as amino and methoxy enhances its reactivity and potential binding affinity to biological targets.

Anticancer Activity

Research indicates that compounds similar to 2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione exhibit significant anticancer properties. For example:

- Case Study : A study on related tetrahydropyrido-pyrimidines showed that they inhibited tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives with similar structures possess notable antibacterial activity against various pathogens.

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Strong |

| Salmonella typhi | Weak |

Enzyme Inhibition

Inhibition studies have demonstrated that this compound can inhibit key enzymes associated with disease processes:

- Acetylcholinesterase Inhibition : Compounds in this class have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases .

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxic effects of the compound on cancer cell lines. The results indicate:

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds ranged from 0.1 to 10 µM against several cancer cell lines .

In Vivo Studies

Further research is necessary to validate these findings in vivo. However, preliminary studies suggest that oral administration of similar compounds resulted in significant tumor suppression in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。